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molecular formula C9H11NO B6615032 5-Methyl-2,3-dihydrobenzofuran-7-amine CAS No. 1228469-83-7

5-Methyl-2,3-dihydrobenzofuran-7-amine

Cat. No. B6615032
M. Wt: 149.19 g/mol
InChI Key: WALQPXMNTGSWDW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US09206166B2

Procedure details

A mixture of 5-methyl-7-nitro-2,3-dihydrobenzofuran (1c) (0.30 g, 1.7 mmol) and Pd/C (150 mg, 50%) in THF (5 mL) was introduced H2. It was stirred at ambient temperature for 12 h. The mixture was filtered through celite and concentrated to give the title compound (1d) as a solid. MS-ESI (m/z): 150 (M+1)+.
Name
5-methyl-7-nitro-2,3-dihydrobenzofuran
Quantity
0.3 g
Type
reactant
Reaction Step One
Name
Quantity
5 mL
Type
solvent
Reaction Step One
Name
Quantity
150 mg
Type
catalyst
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1[CH:3]=[C:4]([N+:11]([O-])=O)[C:5]2[O:9][CH2:8][CH2:7][C:6]=2[CH:10]=1>C1COCC1.[Pd]>[CH3:1][C:2]1[CH:3]=[C:4]([NH2:11])[C:5]2[O:9][CH2:8][CH2:7][C:6]=2[CH:10]=1

Inputs

Step One
Name
5-methyl-7-nitro-2,3-dihydrobenzofuran
Quantity
0.3 g
Type
reactant
Smiles
CC=1C=C(C2=C(CCO2)C1)[N+](=O)[O-]
Name
Quantity
5 mL
Type
solvent
Smiles
C1CCOC1
Name
Quantity
150 mg
Type
catalyst
Smiles
[Pd]

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
It was stirred at ambient temperature for 12 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
was introduced H2
FILTRATION
Type
FILTRATION
Details
The mixture was filtered through celite and
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Details
Reaction Time
12 h
Name
Type
product
Smiles
CC=1C=C(C2=C(CCO2)C1)N

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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